molecular formula C15H9F3N2O B10927447 3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 89804-66-0

3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B10927447
CAS No.: 89804-66-0
M. Wt: 290.24 g/mol
InChI Key: JFJJBJKKRQTYSD-UHFFFAOYSA-N
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Description

3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the trifluoromethyl group enhances its chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzohydrazide with benzonitrile oxide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like 2-butanone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate cell membranes and interact with intracellular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways and enzyme activities .

Properties

CAS No.

89804-66-0

Molecular Formula

C15H9F3N2O

Molecular Weight

290.24 g/mol

IUPAC Name

3-phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)12-8-6-11(7-9-12)14-19-13(20-21-14)10-4-2-1-3-5-10/h1-9H

InChI Key

JFJJBJKKRQTYSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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